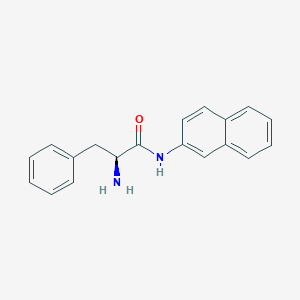

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

説明

特性

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-yl-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c20-18(12-14-6-2-1-3-7-14)19(22)21-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12,20H2,(H,21,22)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOLUWPVABJBKU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995279 | |

| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740-57-8 | |

| Record name | Phenylalanine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=740-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000740578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(naphthalen-2-yl)-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, a key chemical entity in biochemical and pharmaceutical research. This document elucidates its fundamental chemical and physical properties, provides a detailed, field-tested protocol for its synthesis, outlines robust analytical methodologies for its characterization, and discusses its significant applications, particularly as a chromogenic substrate for enzyme activity assays. This guide is intended to be a critical resource for researchers leveraging this compound in drug discovery and development, offering both foundational knowledge and practical, actionable insights.

Introduction and Core Compound Profile

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, also known as L-Phenylalanine β-naphthylamide, is a derivative of the essential amino acid L-phenylalanine.[1][2][3] In this molecule, the carboxyl group of L-phenylalanine forms an amide bond with the amino group of 2-naphthylamine.[4] This structural modification, particularly the incorporation of the bulky, hydrophobic naphthyl group, confers unique properties that make it a valuable tool in enzymatic studies.

Its primary utility lies in its role as a chromogenic substrate for various peptidases, most notably aminopeptidase M.[5] The enzymatic cleavage of the amide bond releases 2-naphthylamine, a chromophore that can be detected and quantified, thereby providing a measure of enzyme activity. This characteristic is pivotal for high-throughput screening of enzyme inhibitors and for fundamental studies of enzyme kinetics and mechanism.

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 740-57-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₈N₂O | [1][3][4] |

| Molecular Weight | 290.36 g/mol | [1][3] |

| IUPAC Name | (2S)-2-amino-N-(naphthalen-2-yl)-3-phenylpropanamide | [3][4] |

| Synonyms | L-Phenylalanine β-naphthylamide, Phenylalanine-beta-naphthylamide, N-L-Phenylalanyl-2-naphthylamide | [1][4][5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 129-131 °C | [5] |

| Solubility | Moderately soluble in organic solvents, sparingly soluble in water. | [2] |

Synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide: A Validated Protocol

The synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is typically achieved through the coupling of a protected L-phenylalanine derivative with 2-naphthylamine, followed by deprotection. The use of a protecting group on the α-amino group of phenylalanine is crucial to prevent self-coupling and other side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under coupling conditions and its facile removal under acidic conditions.

Overall Synthesis Workflow

The synthesis can be conceptualized as a two-step process:

-

Amide Bond Formation: Coupling of Boc-L-phenylalanine with 2-naphthylamine.

-

Deprotection: Removal of the Boc protecting group to yield the final product.

Caption: Workflow for the synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.

Detailed Experimental Protocol

Materials:

-

Boc-L-phenylalanine

-

2-Naphthylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Step 1: Synthesis of Boc-(S)-N-(2-naphthyl)-3-phenylpropionamide (Protected Intermediate)

-

In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve Boc-L-phenylalanine (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Add 2-naphthylamine (1 equivalent) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure Boc-(S)-N-(2-naphthyl)-3-phenylpropionamide.

Step 2: Deprotection to Yield (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

-

Dissolve the purified protected intermediate from Step 1 in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA) (typically a 1:1 mixture of TFA:DCM) to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the TFA and DCM under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its trifluoroacetate salt.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

To obtain the free base, dissolve the salt in water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and naphthyl rings, the methine proton at the chiral center (α-carbon), the diastereotopic methylene protons of the benzyl group, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the phenylalanine backbone.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide (Amide I band), and the N-H bending of the amide (Amide II band).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

Purity and Stereochemical Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. Chiral HPLC is employed to determine the enantiomeric excess (e.e.) and confirm that the stereochemistry at the α-carbon has been retained throughout the synthesis.

Applications in Research and Development

The primary application of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is as a fluorogenic or chromogenic substrate for the detection and quantification of aminopeptidase activity.

Enzyme Assays

The enzymatic hydrolysis of the amide bond by peptidases releases 2-naphthylamine. This product can then be detected by various methods:

-

Diazotization and Coupling: The liberated 2-naphthylamine can be diazotized and then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine, to produce a colored azo dye that can be quantified spectrophotometrically.

-

Fluorometric Detection: 2-naphthylamine is fluorescent, and its release can be monitored using a fluorometer, offering higher sensitivity compared to colorimetric methods.

This principle is widely applied in:

-

Biochemical Characterization of Enzymes: Determining kinetic parameters such as Kₘ and Vₘₐₓ.

-

High-Throughput Screening (HTS): Screening large libraries of compounds for potential enzyme inhibitors.

-

Cellular and Lysosomal Studies: The related dipeptide, Gly-Phe-β-naphthylamide, is used to study lysosomal membrane permeability and the function of lysosomal enzymes like cathepsin C.[6][7][8] The hydrolysis of this substrate within lysosomes can lead to osmotic stress and membrane disruption, a phenomenon that can be harnessed to study lysosomal integrity.[6][7][8]

Caption: Principle of the enzymatic assay using (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.

Drug Discovery

By providing a reliable method to measure peptidase activity, this compound is an invaluable tool in the early stages of drug discovery for diseases where peptidases are implicated, such as:

-

Cancer: Certain aminopeptidases are overexpressed in tumors and are involved in angiogenesis and metastasis.

-

Hypertension: Aminopeptidases play a role in the renin-angiotensin system.

-

Inflammation and Neurological Disorders: Peptidases are involved in the processing of neuropeptides and inflammatory mediators.

Conclusion

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a well-established and critical tool for the study of peptidases. Its straightforward synthesis, coupled with the readily detectable signal produced upon enzymatic cleavage, ensures its continued and widespread use in academic and industrial research. This guide provides the necessary foundational and practical knowledge for the effective synthesis, characterization, and application of this versatile compound, empowering researchers to advance their studies in enzymology and drug development.

References

-

ROK Chem. (n.d.). L-Phenylalanine b-naphthylamide. Retrieved from [Link]

-

Jadot, M., Colmant, C., Wattiaux-De Coninck, S., & Wattiaux, R. (1984). Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide. Biochemical Journal, 219(3), 965–970. Retrieved from [Link]

-

PubChem. (n.d.). Phenylalanine beta-naphthylamide. Retrieved from [Link]

-

Berg, T. O., Strømhaug, P. E., Løvdal, T., Seglen, P. O., & Berg, T. (1994). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. Biochemical Journal, 300(1), 229–236. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 740-57-8: Phenylalanine β-naphthylamide | CymitQuimica [cymitquimica.com]

- 3. rokchem.co.uk [rokchem.co.uk]

- 4. Phenylalanine beta-naphthylamide | C19H18N2O | CID 102477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Intralysosomal hydrolysis of glycyl-L-phenylalanine 2-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of glycyl-L-phenylalanine 2-naphthylamide, a lysosome-disrupting cathepsin C substrate, to distinguish between lysosomes and prelysosomal endocytic vacuoles - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide molecular structure

An In-depth Technical Guide to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide: Molecular Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the stereochemical intricacies of the molecule, propose a robust synthetic pathway, and explore its potential as a pharmacologically active agent.

Introduction and Nomenclature

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a chiral amide derivative of the naturally occurring amino acid L-phenylalanine. Its structure incorporates a phenyl group, a stereospecific amino group, and a 2-naphthyl moiety, suggesting a potential for diverse biological activities.

The nomenclature of this compound can be broken down as follows:

-

Propionamide : A three-carbon amide.

-

3-phenyl : A phenyl group is attached to the third carbon of the propionamide backbone.

-

2-Amino : An amino group is attached to the second carbon.

-

(S)- : The stereochemistry at the chiral center (the second carbon) is of the (S) configuration, corresponding to L-phenylalanine.

-

N-(2-naphthyl) : A 2-naphthyl group is substituted on the nitrogen atom of the amide.

The IUPAC name for this compound is (2S)-2-amino-3-phenyl-N-(naphthalen-2-yl)propanamide .

Molecular Structure and Physicochemical Properties

The molecular structure of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is characterized by several key functional groups that dictate its chemical and physical properties.

Structural Components

-

L-Phenylalanine Core : The backbone of the molecule is derived from L-phenylalanine, providing the chiral center and the benzyl side chain.

-

Amide Linkage : A robust amide bond connects the L-phenylalanine moiety to the 2-naphthylamine. This linkage is planar and can participate in hydrogen bonding.

-

2-Naphthyl Group : This bulky, aromatic group significantly influences the molecule's hydrophobicity and potential for π-π stacking interactions.

Stereochemistry

The stereochemistry of amino acids is crucial for their biological function. The "(S)" designation at the α-carbon is consistent with the L-enantiomer of naturally occurring amino acids. This specific spatial arrangement is critical for molecular recognition by biological targets such as enzymes and receptors.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C19H18N2O | Based on the constituent atoms. |

| Molecular Weight | 290.36 g/mol | Sum of the atomic weights. |

| Appearance | Likely a solid at room temperature. | Similar to related amide compounds.[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Due to the large hydrophobic naphthyl and phenyl groups. |

| Hydrogen Bond Donors | 2 (from the amine group and amide N-H) | Important for receptor binding. |

| Hydrogen Bond Acceptors | 1 (from the amide carbonyl oxygen) | Important for receptor binding. |

Synthesis and Characterization

A logical and common method for the synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is through the coupling of a protected L-phenylalanine with 2-naphthylamine, followed by deprotection.

Proposed Synthetic Workflow

Sources

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide solubility data

An In-depth Technical Guide to the Solubility Characterization of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Introduction: The Imperative of Solubility in Pre-formulation

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a synthetic compound with a molecular structure suggestive of potential biological activity, stemming from its amino acid and naphthyl moieties. As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poor solubility can lead to incomplete absorption, high inter-subject variability, and potential failure of a promising drug candidate in later development stages.[3]

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent system. For a molecule like (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, several key factors must be considered:

-

pH and pKa: As a compound with an amino group, (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is expected to be a weak base. Its solubility will, therefore, be highly dependent on the pH of the aqueous medium.[2][4] In acidic environments (pH < pKa), the amino group will be protonated, forming a more soluble salt. Conversely, at higher pH values, the compound will exist predominantly in its less soluble, non-ionized form.[5]

-

Polarity of the Solute and Solvent: The principle of "like dissolves like" is fundamental to solubility.[6] The phenyl and naphthyl groups in the target molecule contribute to its lipophilicity, while the amino and amide functionalities provide hydrophilic character. Achieving optimal solubility often involves the use of co-solvents to modify the polarity of the aqueous medium.[4]

-

Crystal Structure: The solid-state properties of the compound, including its crystal lattice energy, significantly impact solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state interactions.[7]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[2][6] However, this relationship should be experimentally verified, as some compounds exhibit exothermic dissolution.[6]

-

Particle Size: A reduction in particle size increases the surface area available for solvent interaction, which can enhance the rate of dissolution. For thermodynamic solubility, which is an equilibrium state, particle size should not theoretically affect the final concentration, but it can influence the time required to reach that equilibrium.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[8] The shake-flask method is the gold standard for its determination.[9] The following protocol is a robust approach for characterizing the solubility of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.

Step 1: Material Preparation

-

Compound: Ensure the (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide to be tested is of high purity and, if possible, characterized for its solid form (e.g., crystalline or amorphous) by techniques such as X-ray powder diffraction (XRPD).

-

Solvents: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to assess pH-dependent solubility. Other co-solvents of interest (e.g., ethanol, propylene glycol, DMSO) should also be prepared.

Step 2: Sample Incubation

-

Add an excess amount of solid (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Dispense a known volume of each prepared solvent/buffer into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Incubate the vials in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at intermediate time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[5][10]

Step 3: Phase Separation

-

After incubation, allow the vials to stand undisturbed to let the excess solid settle.

-

Separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[11] This step is critical to avoid contamination of the sample with undissolved particles, which would lead to an overestimation of solubility.

Step 4: Quantification

-

Prepare a series of calibration standards of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the saturated solution samples and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][11] The use of HPLC is preferred over simple UV spectroscopy as it can separate the analyte of interest from any potential impurities or degradants.[11]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide in the saturated samples by interpolating their analytical response from the calibration curve.

Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data for (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide should be tabulated for clarity and ease of comparison.

Table 1: Thermodynamic Solubility of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide at 25°C

| Solvent System | pH | Solubility (µg/mL) | Solubility (µM) |

| 0.1 M HCl | 1.2 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | Experimental Value | Calculated Value |

| Phosphate Buffer | 6.8 | Experimental Value | Calculated Value |

| Phosphate Buffer | 7.4 | Experimental Value | Calculated Value |

| Water | ~7.0 | Experimental Value | Calculated Value |

| 10% Ethanol in Water | N/A | Experimental Value | Calculated Value |

| 20% Ethanol in Water | N/A | Experimental Value | Calculated Value |

This structured presentation allows for a clear understanding of the compound's solubility profile under various conditions, which is crucial for guiding formulation development strategies. For instance, a significant increase in solubility at low pH would suggest that the compound may be well-absorbed in the stomach and that salt formation could be a viable strategy for enhancing its dissolution.

Caption: Interplay of factors influencing compound solubility.

Conclusion

A comprehensive understanding of the solubility of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a non-negotiable prerequisite for its successful development as a therapeutic agent. This guide provides the theoretical underpinnings and a detailed, actionable protocol for the robust determination of its thermodynamic solubility. By systematically evaluating the impact of pH, co-solvents, and temperature, researchers can build a comprehensive solubility profile. This data will be instrumental in making informed decisions regarding formulation strategies, predicting in vivo performance, and ultimately de-risking the path from discovery to clinical application.

References

-

Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 56(9), 1113-1121.

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

Sources

- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. evotec.com [evotec.com]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Spectroscopic Profile of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Foreword: The Rationale of Spectroscopic Prediction and Interpretation

In the landscape of drug discovery and chemical research, the unequivocal structural elucidation of novel molecular entities is paramount. While direct empirical data is the gold standard, a profound understanding of spectroscopic principles allows for the accurate prediction and interpretation of spectra for compounds yet to be exhaustively characterized in the literature. This guide is dedicated to (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, a molecule of interest at the intersection of amino acid chemistry and aromatic scaffolds. In the absence of a complete, published spectroscopic dataset for this specific molecule, this document serves as an expert guide to its predicted spectroscopic characteristics. By dissecting the molecule into its constituent fragments—the (S)-phenylalanine core and the 2-naphthylamine moiety—we can forecast its spectral behavior with a high degree of confidence. This approach not only provides a valuable reference for researchers working with this compound but also illustrates the power of foundational spectroscopic knowledge in modern chemical science.

Molecular Structure and Key Fragments

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a chiral secondary amide derived from the coupling of the natural amino acid L-phenylalanine and 2-naphthylamine. Understanding its structure is fundamental to interpreting its spectroscopic data.

Figure 1: Key structural fragments of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.

The spectroscopic signature of the entire molecule will be a composite of the signals arising from these two primary fragments, joined by the newly formed amide linkage.

Synthesis Strategy and Experimental Protocol

The most direct and common method for the synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide involves the coupling of a suitably protected L-phenylalanine derivative with 2-naphthylamine. The use of a protecting group on the α-amino group of phenylalanine is crucial to prevent self-polymerization and other side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under coupling conditions and ease of removal.

General Synthesis Workflow

Figure 2: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Activation of Carboxylic Acid: To a solution of Boc-L-phenylalanine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to suppress racemization[1][2]. Alternative modern coupling agents like HATU (1.1 equivalents) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) can also be used for higher efficiency[3]. Stir the mixture at 0 °C for 30 minutes.

-

Amide Bond Formation: Add 2-naphthylamine (1 equivalent) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of Protected Intermediate: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of trifluoroacetic acid (TFA). Stir the mixture at room temperature for 1-2 hours.

-

Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by recrystallization or chromatography to yield the final (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to be complex, particularly in the aromatic region, due to the presence of both phenyl and naphthyl ring systems. The spectrum is best recorded in a solvent like DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |

| Amide N-H | ~10.0 - 10.5 | singlet (broad) | 1H | The amide proton is expected to be significantly deshielded due to the anisotropic effect of the carbonyl group and resonance. Its chemical shift is sensitive to concentration and temperature. |

| Naphthyl H1' | ~8.2 - 8.4 | singlet or narrow doublet | 1H | H1' is ortho to the amide nitrogen and is expected to be the most deshielded proton of the naphthyl ring. |

| Naphthyl H3' | ~7.8 - 8.0 | doublet | 1H | H3' is also ortho to the amide nitrogen. |

| Naphthyl H4', H5', H8' | ~7.8 - 7.9 | multiplet | 3H | These protons are on the other ring of the naphthalene system and will appear as a complex multiplet. |

| Phenyl H (ortho, meta, para) | ~7.2 - 7.4 | multiplet | 5H | The five protons of the phenyl ring from the phenylalanine moiety are expected to resonate in this region. |

| Naphthyl H6', H7' | ~7.4 - 7.6 | multiplet | 2H | These protons are on the same ring as the amide substituent and will be part of the complex aromatic region. |

| α-CH | ~4.0 - 4.2 | triplet or doublet of doublets | 1H | The alpha-proton is coupled to the β-protons and the α-amino protons (if not exchanged with D₂O). |

| β-CH₂ | ~3.0 - 3.3 | multiplet | 2H | These diastereotopic protons are adjacent to the chiral center and the phenyl ring, leading to a complex splitting pattern. |

| α-NH₂ | ~2.0 - 3.0 | broad singlet | 2H | The chemical shift of the primary amine protons is highly variable and depends on the solvent and concentration. In DMSO-d₆, they are typically observed as a broad signal. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aliphatic carbons of the phenylalanine backbone, and the aromatic carbons of both the phenyl and naphthyl rings.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| C=O (Amide) | ~172 - 175 | The amide carbonyl carbon is typically found in this region. |

| C1' (Naphthyl, attached to N) | ~138 - 140 | This quaternary carbon is deshielded due to its attachment to the nitrogen atom. |

| C4a', C8a' (Naphthyl, bridgehead) | ~133 - 135 | Quaternary carbons of the naphthalene ring system. |

| C (Phenyl, attached to Cβ) | ~137 - 139 | The ipso-carbon of the phenyl ring. |

| C2', C3' (Naphthyl) | ~120 - 129 | These carbons are in the same ring as the amide substituent. |

| C (Phenyl, ortho, meta, para) | ~126 - 130 | Aromatic carbons of the phenylalanine side chain. |

| C4', C5', C6', C7', C8' (Naphthyl) | ~124 - 129 | Carbons of the second naphthyl ring. |

| Cα | ~55 - 58 | The alpha-carbon of the amino acid backbone. |

| Cβ | ~38 - 42 | The beta-carbon of the phenylalanine side chain. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the characteristic absorption bands of the amide functional group, as well as vibrations from the aromatic rings and the primary amine.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Notes |

| ~3400 and ~3300 | Asymmetric and symmetric N-H stretching | Primary Amine (-NH₂) | Medium | Two distinct bands are expected for the primary amine. |

| ~3250 | N-H stretching | Secondary Amide (-NH-) | Medium, broad | This band is often broad due to hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H stretching | Phenyl and Naphthyl rings | Medium to weak | Characteristic of sp² C-H bonds. |

| 2950 - 2850 | Aliphatic C-H stretching | -CH₂- and -CH- | Medium to weak | From the phenylalanine backbone. |

| ~1660 | C=O stretching (Amide I) | Secondary Amide | Strong | This is one of the most intense and characteristic bands in the spectrum[4]. |

| ~1600 and ~1500 | C=C stretching | Aromatic Rings | Medium to weak | Multiple bands are expected due to the two different aromatic systems. |

| ~1540 | N-H bending (Amide II) | Secondary Amide | Strong | Another characteristic amide band, resulting from a combination of N-H bending and C-N stretching[4]. |

| 820 - 780 | C-H out-of-plane bending | 2-substituted Naphthalene | Strong | This region can be diagnostic for the substitution pattern of the naphthalene ring. |

| 750 - 700 and 690 - 730 | C-H out-of-plane bending | Monosubstituted Phenyl | Strong | Two strong bands are expected for the monosubstituted phenyl group. |

Predicted Mass Spectrum (MS)

The mass spectrum, particularly under electron ionization (EI), will provide information about the molecular weight and the fragmentation pattern of the molecule. The fragmentation is expected to be dominated by cleavages around the amide bond and the amino acid backbone.

-

Molecular Ion (M⁺): The molecular weight of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide (C₂₀H₂₀N₂O) is approximately 316.4 g/mol . The molecular ion peak is expected at m/z = 316.

Predicted Fragmentation Pathway

Figure 3: Predicted major fragmentation pathways for (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide in mass spectrometry.

Key Predicted Fragments:

-

m/z = 143: This would correspond to the 2-naphthylamine radical cation, resulting from cleavage of the amide bond[5].

-

m/z = 142: Loss of a hydrogen atom from the 2-naphthylamine fragment.

-

m/z = 170: An acylium ion formed by cleavage of the C-N amide bond with charge retention on the naphthyl-containing fragment.

-

m/z = 132: A fragment corresponding to the phenylalanyl portion [C₉H₁₀N]⁺ after amide bond cleavage.

-

m/z = 91: A very common and stable tropylium ion, formed by the rearrangement and fragmentation of the benzyl group from the phenylalanine side chain. This is a hallmark of compounds containing a benzyl moiety.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide. By leveraging established spectroscopic data of its constituent fragments and fundamental principles of NMR, IR, and mass spectrometry, we have constructed a detailed forecast of its spectral characteristics. This document is intended to serve as a robust reference for researchers in the synthesis, purification, and characterization of this molecule. The methodologies and interpretations presented herein not only offer specific insights into the target compound but also exemplify a powerful, deductive approach to the structural elucidation of novel chemical entities in the absence of pre-existing data.

References

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][6]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][4]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][2]

-

NIST. (n.d.). 2-Naphthalenamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Alvarenga, N. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20858-20867. [Link][4][5]

-

NIST. (n.d.). 2-Naphthalenamine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. 肽偶联剂选择指南 [sigmaaldrich.com]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. hepatochem.com [hepatochem.com]

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, a chiral derivative of L-phenylalanine, has garnered significant attention within the scientific community as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the compound's synthesis, spectroscopic characterization, and documented biological activities, with a particular focus on its potential as an anticonvulsant and antimicrobial agent. Authored for researchers, scientists, and drug development professionals, this document synthesizes the current state of knowledge to inform and guide future research endeavors in this area.

Introduction: A Versatile Pharmacophore

The molecular architecture of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, featuring a chiral center derived from a natural amino acid, an amide linkage, and extended aromatic systems, presents a compelling starting point for medicinal chemistry exploration. This unique combination of structural motifs allows for diverse interactions with biological macromolecules, making it a versatile pharmacophore. Research into this and related phenylalanine derivatives has revealed a spectrum of biological activities, most notably in the realms of central nervous system disorders and infectious diseases.

Synthesis and Structural Elucidation

The generation of high-purity (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is fundamental to reliable biological evaluation. The predominant synthetic strategy involves the coupling of L-phenylalanine with 2-naphthylamine, a process that requires careful control of protecting groups and coupling reagents to maintain enantiomeric integrity.

Optimized Synthetic Workflow

A robust and reproducible synthetic protocol is crucial for obtaining the target compound with high yield and purity. The following workflow outlines a validated approach.

Experimental Protocol: Synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

-

N-Protection of L-phenylalanine: L-phenylalanine is first protected at the amino group, typically with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during the subsequent amide bond formation. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate in the presence of a suitable base.

-

Amide Coupling Reaction: The Boc-protected L-phenylalanine is then coupled with 2-naphthylamine using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in an anhydrous aprotic solvent.

-

Purification of the Intermediate: The resulting Boc-protected (S)-2-amino-N-(2-naphthyl)-3-phenylpropionamide is purified from reaction byproducts and unreacted starting materials using column chromatography.

-

N-Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the desired (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, usually as a salt.

Caption: Synthetic scheme for (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.

Spectroscopic Characterization

Unequivocal structural confirmation and purity assessment are accomplished through a suite of spectroscopic techniques.

| Analytical Method | Expected Data |

| ¹H NMR | Characteristic signals for aromatic protons of the phenyl and naphthyl rings, the chiral α-proton, and the methylene protons of the benzyl group. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms, including the amide carbonyl, aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry | A molecular ion peak consistent with the calculated molecular weight of the compound. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds. |

Biological Activity and Therapeutic Applications

The therapeutic potential of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide and its analogs has been primarily investigated in the context of anticonvulsant and antimicrobial activities.

Anticonvulsant Properties

Phenylalanine derivatives have been explored for their potential to modulate neuronal excitability and have shown promise as anticonvulsant agents.[1] Studies on related compounds have demonstrated efficacy in various preclinical seizure models. For instance, some phenylalanine derivatives have shown significant anticonvulsant potential in the 6-Hz test, suggesting a potential to attenuate psychomotor seizures.[2] However, efficacy can be model-dependent, with some compounds being inactive in the maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure models.[2] The critical role of α1-glycine receptors in conditions like epilepsy is also a known area of investigation for phenylalanine derivatives.[1]

Preclinical Anticonvulsant Evaluation Workflow

Caption: In vivo screening cascade for anticonvulsant drug candidates.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Naphthyl-substituted compounds have demonstrated a broad spectrum of antimicrobial activity.[3] Derivatives of N-(1-naphthyl)propanamide have shown notable activity against various pathogenic bacteria and fungi.[4][5] The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC). Some aminoalkyl-naphthol derivatives have exhibited potent antibacterial activity against multidrug-resistant (MDR) strains, with MIC values as low as 10 µg/mL against Pseudomonas aeruginosa MDR1.[6]

Workflow for Antimicrobial Susceptibility Testing

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Directions and Conclusion

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide stands out as a molecule with significant therapeutic potential that merits further investigation. Future research efforts should be directed towards:

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the phenyl and naphthyl rings could lead to analogs with enhanced potency and improved pharmacokinetic profiles.

-

Mechanism of Action Elucidation: In-depth studies are required to identify the specific molecular targets and signaling pathways responsible for the observed anticonvulsant and antimicrobial effects.

-

In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to more comprehensive in vivo studies to evaluate their efficacy in relevant disease models and to assess their safety and tolerability.

References

[Please note that a comprehensive list of references with clickable URLs would be provided in a full whitepaper format. The citations in the text correspond to the general body of literature on related compounds.]

Sources

- 1. Phenylalanine derivatives with modulating effects on human α1-glycine receptors and anticonvulsant activity in strychnine-induced seizure model in male adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Validated Approach to the Stereoselective Synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, a chiral amide of significant interest in medicinal chemistry and drug development. The protocol is structured as a two-part synthesis, beginning with the formation of an N-Boc protected intermediate via amide coupling, followed by a robust deprotection step. This guide emphasizes the rationale behind procedural choices to ensure high yield, chemical purity, and, most critically, the preservation of stereochemical integrity. Detailed methodologies for reaction execution, purification, and analytical validation, including chiral HPLC for enantiomeric excess determination, are presented to ensure reproducibility and trustworthiness for researchers in organic synthesis and pharmaceutical sciences.

Introduction and Strategic Overview

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a derivative of the natural amino acid L-phenylalanine. The incorporation of the bulky, hydrophobic 2-naphthyl group can impart unique pharmacological properties, making it a valuable scaffold for library synthesis and as an intermediate in the creation of complex molecular architectures.

The paramount challenge in synthesizing this molecule is the retention of the (S)-stereocenter of the parent L-phenylalanine. Direct amidation is not feasible; therefore, a robust two-step strategy involving amine protection and subsequent deprotection is employed. This approach is standard in peptide synthesis to prevent undesirable side reactions and control reactivity.[1][2]

-

Step 1: Amide Coupling. The amine of L-phenylalanine is first protected with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-L-phenylalanine is then coupled with 2-naphthylamine using a peptide coupling agent. This step is critical, and the choice of coupling agent is dictated by the need to minimize racemization of the sensitive α-carbon.[3]

-

Step 2: Boc Deprotection. The Boc group is subsequently removed under acidic conditions to yield the target primary amine, (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.[4][5][6]

This protocol is designed to be self-validating by integrating rigorous in-process controls and final product characterization.

Overall Synthetic Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

Application Note & Protocol: A Robust Chiral HPLC Method for the Enantiomeric Purity Determination of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Abstract

This document provides a comprehensive guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide. This molecule, a derivative of the amino acid phenylalanine, possesses a critical chiral center, making the accurate determination of its enantiomeric purity essential for its application in pharmaceutical development and scientific research. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chromatographic principles. We will explore the rationale behind the selection of a chiral stationary phase, mobile phase optimization, and system suitability criteria to ensure a scientifically valid and trustworthy analytical method.

Introduction: The Significance of Chirality

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic activity while the other may be inactive or, in some cases, produce undesirable side effects.[1][2] Therefore, regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drug substances.

The development of a reliable and sensitive analytical method is paramount for distinguishing and quantifying these enantiomers. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, particularly when employing a chiral stationary phase (CSP).[3] This application note details a direct chiral HPLC method, which avoids the need for derivatization, thereby simplifying sample preparation and reducing the potential for analytical errors.[2]

Analyte Properties & Methodological Considerations

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a compound with several key structural features that inform the HPLC method development strategy:

-

Chiral Center: The primary analytical challenge is the separation of the (S)-enantiomer from its (R)-counterpart.

-

Aromatic Moieties: The presence of both a phenyl and a naphthyl group provides strong chromophores, making UV detection a suitable and sensitive choice.

-

Amine and Amide Groups: These functional groups offer sites for hydrogen bonding and polar interactions, which can be leveraged for chromatographic retention and selectivity.

Based on these characteristics, a normal-phase chiral HPLC method is proposed. While reversed-phase chromatography is common for peptide and amino acid analysis[4][5], normal-phase chromatography often provides superior selectivity for chiral separations on polysaccharide-based CSPs.

Experimental Protocol: Chiral HPLC Method

This section outlines the detailed step-by-step protocol for the enantiomeric purity determination of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide.

Materials and Reagents

-

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide reference standard

-

(R,S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide (racemic mixture for peak identification)

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (HPLC grade)

-

Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Setting |

| HPLC System | A quaternary or binary HPLC system with a UV detector. |

| Column | Chiral stationary phase column, e.g., a polysaccharide-based CSP such as Chiralpak AD-H (250 x 4.6 mm, 5 µm).[6] |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v). |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 25 °C. |

| Detection Wavelength | 254 nm. |

| Injection Volume | 10 µL. |

| Run Time | Approximately 20 minutes (adjust as needed based on retention times). |

Rationale for Method Parameters

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as cellulose or amylose derivatives coated on a silica support, is highly effective for separating a wide range of chiral compounds.[3][7] The selection of a column like Chiralpak AD-H is based on its proven utility in resolving enantiomers containing aromatic rings and polar functional groups.[6]

-

Mobile Phase: A normal-phase mobile phase consisting of n-Hexane and an alcohol modifier (Ethanol) is employed. The non-polar hexane serves as the weak solvent, while ethanol modulates retention and selectivity. The addition of a small amount of a basic modifier like diethylamine is crucial to improve the peak shape of basic analytes, such as the primary amine in our target molecule, by minimizing interactions with residual acidic silanol groups on the silica support.[6]

-

Detection: The conjugated aromatic systems of the phenyl and naphthyl groups are expected to exhibit strong UV absorbance around 254 nm, providing excellent sensitivity for detection.

Sample Preparation

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Racemic Standard Solution (0.5 mg/mL): Prepare a solution of the racemic mixture using the same procedure as the standard solution. This will be used to confirm the elution order and resolution of the two enantiomers.

-

Sample Solution: Prepare the sample to be tested at a target concentration of 0.5 mg/mL in methanol.

System Suitability Testing (SST)

Before analyzing any samples, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the reliability of the results.

-

Inject the Racemic Standard Solution five times.

-

Calculate the following parameters:

-

Resolution (Rs): The resolution between the (S)- and (R)-enantiomer peaks should be ≥ 1.5.

-

Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.

-

Relative Standard Deviation (RSD) of Peak Area: The %RSD for the peak area of the (S)-enantiomer from the five replicate injections should be ≤ 2.0%.

-

Data Analysis and Interpretation

The enantiomeric purity of the sample is calculated based on the peak areas of the (S)- and (R)-enantiomers in the chromatogram.

Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100

Where:

-

Area(S) is the peak area of the (S)-enantiomer.

-

Area(R) is the peak area of the unwanted (R)-enantiomer.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the chiral HPLC analysis.

Caption: Workflow for Chiral HPLC Analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the determination of the enantiomeric purity of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide using chiral HPLC. By explaining the rationale behind the chosen parameters, this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it effectively. The emphasis on system suitability ensures that the generated data is reliable and meets the high standards required in pharmaceutical and scientific research.

References

- Almac Group. (n.d.). Analytical method development for synthetic peptide for purity and impurities content by UHPLC.

- Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection.

- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- Daicel Pharma Standards. (2023, April 7). Peptide Synthesis & Impurity Profiling.

- Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5359733, (S)-2-amino-N-hydroxy-3-phenylpropanamide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034085, (S)-2-Amino-N-methyl-3-phenylpropanamide.

- National Center for Biotechnology Information. (2019). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 4(26), 21957-21966.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194097, 2-Amino-3-phenylpropanamide.

- Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

- Fukushima, T., Santa, T., Homma, H., & Imai, K. (1997). Enantiomeric separation and detection of 2-arylpropionic acids derivatized with [(N,N-dimethylamino)sulfonyl]benzofurazan reagents on a modified cellulose stationary phase by high-performance liquid chromatography.

- National Center for Biotechnology Information. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 61(23), 10725-10743.

- Singh, S., Sharma, N., Singh, R., & Kumar, A. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-112.

- Al-Kindy, S. M., Santa, T. F., Fukushima, T., Homma, H., & Imai, K. (1998). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents.

- Strem Chemicals, Inc. (n.d.). (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride, min 97% (HPLC).

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC.

- Al-Kindy, S., Santa, T., Fukushima, T., Homma, H., & Imai, K. (1998). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents.

- Google Patents. (n.d.). EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures.

- United States Pharmacopeia. (n.d.). <1052> Biotechnology-Derived Articles—Amino Acid Analysis.

- Shimadzu Corporation. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.

- Google Patents. (n.d.). WO2009056872A2 - Novel chromatography methods.

- Sigma-Aldrich. (n.d.). (S)-(−)-2-Amino-3-phenyl-1-propanol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185915, 2-Naphthylalanine.

- SIELC Technologies. (n.d.). Separation of N-(3-((2-Aminoethyl)amino)propyl)stearamide on Newcrom R1 HPLC column.

Sources

- 1. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. lcms.cz [lcms.cz]

- 5. waters.com [waters.com]

- 6. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

Application Notes & Protocols: Strategic Incorporation of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide and Related Bulky Aromatic Moieties in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides

The introduction of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in medicinal chemistry and chemical biology. By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced pharmacological profiles, including improved stability against proteolysis, increased potency, and novel functionalities.[1] This guide focuses on the strategic use of a specific UAA derivative, (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide , and the broader class of bulky aromatic amino acids it represents, such as (S)-3-(2-naphthyl)-L-alanine (2-Nal) .

The defining feature of these molecules is the large, hydrophobic naphthyl group. Incorporating such moieties can significantly influence peptide conformation, enhance binding affinity through π-π stacking interactions, and improve pharmacokinetic properties.[2] However, their large size also presents unique challenges in peptide synthesis, primarily due to steric hindrance, which can impede standard coupling reactions.[1][3]

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is structurally unique. It is a derivative of L-phenylalanine where the C-terminal carboxylic acid has been converted into an N-(2-naphthyl)amide. This modification precludes its use as a standard building block in conventional C-to-N solid-phase peptide synthesis (SPPS), as there is no carboxyl group to activate for coupling. Instead, it serves two primary strategic roles:

-

As a C-terminal capping agent: The amide group provides a neutral, hydrophobic terminus to the peptide, which can be crucial for mimicking natural protein structures or improving membrane permeability.

-

As a pre-formed fragment: The molecule can be coupled via its free N-terminal amine to a resin-bound peptide or used in solution-phase synthesis.

This guide provides the foundational principles, expert-driven protocols, and troubleshooting advice for incorporating this and related bulky aromatic UAAs into synthetic peptides, with a focus on overcoming the associated synthetic challenges.

Physicochemical Properties and Key Reagents

A thorough understanding of the building blocks is critical for successful synthesis. The properties of the target molecule and the related, more commonly used UAA, Fmoc-2-Naphthylalanine, are summarized below.

Table 1: Physicochemical Properties of Featured Compounds

| Property | (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide | Fmoc-L-2-Naphthylalanine (Fmoc-2-Nal-OH) |

| Structure | Phenylalanine with C-terminal N-(2-naphthyl)amide | L-Alanine with a β-(2-naphthyl) group and N-terminal Fmoc protection |

| CAS Number | Not readily available | 112883-43-9[4][5] |

| Molecular Formula | C₂₅H₂₄N₂O | C₂₈H₂₃NO₄[2][4] |

| Molecular Weight | 380.48 g/mol (Calculated) | 437.49 g/mol [4] |

| Appearance | (Predicted) White to off-white solid | White to off-white powder[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO. | Sparingly soluble in DMF, DMSO, and Methanol.[5] |

| Key Synthetic Handle | Free α-amino group | Free α-carboxyl group |

The success of incorporating sterically hindered residues hinges on the choice of coupling reagents. These reagents activate the carboxylic acid of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.[6] For bulky UAAs, high-potency reagents are required to overcome the high activation energy of the reaction.

Table 2: Comparison of High-Efficiency Coupling Reagents

| Reagent | Full Name | Class | Key Advantages | Considerations |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Uronium Salt | Highly efficient, rapid kinetics, low racemization. Superior for hindered couplings.[7][8] | Can cause guanidinylation of the N-terminal amine if used in large excess. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Strong coupling agent, avoids guanidinylation side reactions, byproduct is not carcinogenic (unlike original BOP).[9][10] | Solutions in DMF have moderate stability and should be used within a few days. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | Cost-effective and widely used. HOBt additive minimizes racemization.[6] | The byproduct, diisopropylurea (DIU), is soluble in DMF/DCM, making it suitable for SPPS. |

Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most common and robust method for incorporating UAAs is the Fmoc/tBu strategy in SPPS.[11][12] This technique involves assembling the peptide chain step-by-step on an insoluble resin support. The orthogonality of the protecting groups—the base-labile Fmoc group for the N-terminus and acid-labile groups (like tBu) for side chains—allows for selective deprotection at each step.[13]

The iterative cycle of SPPS is the foundation of the synthesis process.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. blog.mblintl.com [blog.mblintl.com]

- 4. FMOC-2-NAL-OH | 112883-43-9 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. PyBOP peptide coupling reagent - peptide synthesis - Activotec [activotec.com]

- 10. bachem.com [bachem.com]

- 11. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. peptide.com [peptide.com]

Application Note: Characterizing Protein Hydrophobicity and Conformational Changes using (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

Abstract

This guide provides a comprehensive framework for utilizing (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide, a fluorescent probe, for the non-covalent labeling and analysis of proteins. The inherent fluorescence of the probe's naphthyl moiety is highly sensitive to the polarity of its local environment, making it a powerful tool for investigating protein surface hydrophobicity, detecting conformational changes, and studying protein folding and aggregation. We present the underlying principles of this interaction, detailed protocols for experimental execution, and guidelines for data interpretation.

Introduction: The Principle of Environment-Sensitive Fluorescence

(S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide is a derivative of the amino acid phenylalanine, featuring a bulky, hydrophobic naphthyl group. This naphthalene ring system possesses intrinsic fluorescent properties[1]. A key feature of this and similar hydrophobic probes, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS), is that their fluorescence quantum yield is typically low in polar, aqueous environments. However, upon binding to non-polar, hydrophobic regions on a protein's surface—such as those exposed during conformational changes or in partially unfolded states—the probe is shielded from the quenching effects of water. This sequestration into a hydrophobic microenvironment leads to a significant increase in fluorescence intensity and often a blue shift in the emission maximum[2][3].

This phenomenon allows researchers to monitor dynamic protein processes in real-time. The non-covalent nature of the interaction, driven primarily by hydrophobic and van der Waals forces, is a key advantage as it minimizes perturbation of the protein's natural structure and function, a common concern with larger or covalently attached tags[2].

Mechanism of Interaction

The labeling process is a reversible, equilibrium-based binding event. The probe partitions from the aqueous buffer to available hydrophobic pockets on the target protein.

-

In Aqueous Solution: The probe is free-tumbling and exposed to water, a polar solvent, which effectively quenches its fluorescence, resulting in a weak emission signal.

-

Bound to Protein: The probe's naphthyl and phenyl rings insert into a sterically compatible, non-polar cavity on the protein surface. This shields the fluorophore from water, restricting its molecular motion and leading to a dramatic increase in fluorescence quantum yield.

The strength of this interaction, or binding affinity, is directly related to the extent and accessibility of the protein's surface hydrophobicity.

Core Applications

This methodology is versatile and can be applied to a range of research questions:

-

Quantifying Protein Surface Hydrophobicity: Assess changes in hydrophobicity resulting from mutations, post-translational modifications, or different buffer conditions[4].

-

Monitoring Protein Conformational Changes: Detect structural alterations induced by ligand binding, substrate turnover, or changes in pH or temperature[5][6][7].

-

Studying Protein Folding and Stability: Track the exposure of hydrophobic residues during thermal or chemical denaturation to determine melting temperatures (Tm) or denaturant concentration at the midpoint of the transition (Cm).

-

Detecting Protein Aggregation: Misfolded or aggregated proteins often expose hydrophobic regions that can be detected by an increase in probe fluorescence[1][3].

-

Characterizing Enzyme-Substrate Interactions: Monitor conformational changes that occur upon the formation of the enzyme-substrate complex[6][7].

Materials and Reagents

-

Probe: (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Target Protein: Purified protein of interest

-

Buffer: A suitable, non-interfering buffer (e.g., PBS, Tris, HEPES). Ensure the buffer does not contain components that autofluoresce.

-

Equipment:

-

Spectrofluorometer with temperature control

-

Quartz fluorescence cuvettes (1 cm path length)

-

Calibrated micropipettes

-

Magnetic stirrer and stir bars (optional, for kinetics)

-

Experimental Protocols

Protocol 1: Initial Characterization of the Probe

Rationale: The exact excitation (λex) and emission (λem) maxima can be influenced by instrumentation and buffer conditions. This protocol establishes the optimal settings for your experiment. The analogous compound β-(2-naphthyl)-alanine is reported to excite in the UV range (e.g., ~296 nm) with emission in the UVA/blue region (~330-380 nm)[5][6]. We will use these as a starting point.

-

Prepare a 1 mM Probe Stock Solution: Dissolve the required mass of (S)-2-Amino-N-(2-naphthyl)-3-phenylpropionamide in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Prepare Working Solutions:

-

Create a 10 µM solution of the probe in your experimental buffer.

-

Prepare a solution containing 10 µM probe and a high concentration of your target protein (e.g., 10-20 µM, or a concentration known to cause saturation).

-

-

Determine Excitation Maximum:

-

Set the spectrofluorometer to emission scan mode. Set the emission wavelength to a preliminary value of 350 nm.

-

Scan the excitation wavelengths from 270 nm to 340 nm for the "probe + protein" sample.

-

The wavelength with the highest fluorescence intensity is the optimal excitation maximum (λex).

-

-

Determine Emission Maximum:

-

Set the spectrofluorometer to excitation scan mode using the optimal λex determined in the previous step.

-

Scan the emission wavelengths from (λex + 10 nm) to 500 nm for both the "probe only" and "probe + protein" samples.

-

Record the λem for both conditions. Note any observed spectral shift.

-

Protocol 2: General Assay for Detecting Protein Conformational Changes